molecular formula C5H11NO B072864 N-Isopropylacetamide CAS No. 1118-69-0

N-Isopropylacetamide

Cat. No.: B072864
CAS No.: 1118-69-0
M. Wt: 101.15 g/mol
InChI Key: PDUSWJORWQPNRP-UHFFFAOYSA-N
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Description

N-Isopropylacetamide is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Conformational Structure and Molecular Spectra : N-Isopropylacetamide has been analyzed for its conformational structure and molecular spectra. It exists in a single conformer or conformer pair, with specific structural characteristics in different states and media (Schmidt, Doskočilová, & Schneider, 1973).

  • Homogeneous Gas Phase Pyrolysis : The gas phase pyrolysis of this compound has been studied, revealing a unimolecular decomposition mechanism yielding propene and acetamide, among other products. This research provides insights into its thermal stability and reactivity (Maccoll & Nagra, 1975).

  • Biological Effects on RNA Synthesis : this compound has been found to influence RNA synthesis in rat liver, particularly enhancing the labeling of poly(adenylic acid)-containing RNA. This suggests its potential impact on nucleic acid metabolism (Sardana & Padmanaban, 1976).

  • Epoxide-Amine Adducts and Curing Properties : Studies have explored the creation of oligomeric thermoresponsive epoxide–amine adducts using this compound, examining their solubility properties and curing behaviors. This research is relevant to materials science and polymer chemistry (Fischer & Ritter, 2013).

  • Heme Synthesis Regulation : this compound has been shown to influence the regulation of heme biosynthesis, particularly through the induction of δ-aminolevulinic acid synthetase, a key enzyme in this pathway. This has implications for understanding drug-induced effects on heme biosynthesis (Strand, Manning, & Marver, 1972).

  • Biological Cell Detachment Applications : Poly(N-isopropyl acrylamide), related to this compound, has applications in bioengineering, particularly in the nondestructive release of biological cells and proteins from substrates. This is significant in the fields of tissue engineering and regenerative medicine (Cooperstein & Canavan, 2010).

Safety and Hazards

When handling N-Isopropylacetamide, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Properties

IUPAC Name

N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUSWJORWQPNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149739
Record name N-(1-Methylethyl)ethanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118-69-0
Record name Isopropylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)ethanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1118-69-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Methylethyl)ethanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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